"rac Ketorolac 7-Benzoyl Isomer-d5" molecular weight
"rac Ketorolac 7-Benzoyl Isomer-d5" molecular weight
An In-Depth Technical Guide to rac Ketorolac 7-Benzoyl Isomer-d5
Authored by a Senior Application Scientist
This guide provides a detailed technical overview of rac Ketorolac 7-Benzoyl Isomer-d5, a deuterated analog of a positional isomer of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document explores the molecule's fundamental properties, its structural nuances, and its critical application in modern analytical methodologies.
Introduction: The Significance of Isotopically Labeled Isomers
Ketorolac is a potent analgesic primarily used for the short-term management of moderate to severe pain.[1] It functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1] In the field of pharmacokinetics and metabolism, the precise quantification of a drug and its related substances in biological matrices is paramount. This necessitates the use of stable isotope-labeled internal standards for techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
rac Ketorolac 7-Benzoyl Isomer-d5 is a specialized chemical entity. The "rac" indicates a racemic mixture of enantiomers. The "7-Benzoyl Isomer" specifies a different substitution pattern compared to Ketorolac itself, and "d5" signifies that five hydrogen atoms have been replaced by deuterium. This isotopic labeling is the cornerstone of its utility, providing a mass shift that allows it to be distinguished from the unlabeled analyte while sharing near-identical chemical and physical properties.
Core Molecular Attributes
The fundamental identifier for any chemical compound is its molecular weight, derived from its molecular formula. For an isotopically labeled compound, this calculation precisely accounts for the heavier deuterium isotope.
Key Chemical Identifiers
The properties of rac Ketorolac 7-Benzoyl Isomer-d5 are best understood in comparison to its parent compound and the more common deuterated standard, Ketorolac-d5 (5-benzoyl-d5).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| rac Ketorolac 7-Benzoyl Isomer-d5 | C₁₅H₈D₅NO₃ | 260.30 | 1795013-70-5[2][3] |
| Ketorolac (racemic) | C₁₅H₁₃NO₃ | 255.27[2][4] | 74103-06-3[2] |
| Ketorolac-d5 (5-benzoyl-d5) | C₁₅H₈D₅NO₃ | 260.3 | 1215767-66-0[5][6][7] |
The molecular weight of 260.30 g/mol for the 7-Benzoyl Isomer-d5 is a direct result of its elemental composition: 15 carbon atoms, 8 hydrogen atoms, 5 deuterium atoms, 1 nitrogen atom, and 3 oxygen atoms.[2][3]
Structural Isomerism: The 7-Benzoyl Distinction
The nomenclature of Ketorolac and its isomers is based on the pyrrolizine ring system. In the standard Ketorolac molecule, the benzoyl group is attached at the 5-position. The "7-Benzoyl Isomer" signifies that this group is instead attached at the 7-position, creating a distinct positional isomer. This structural difference can influence the molecule's chemical properties and its interaction with biological systems.
Caption: Logical relationship between standard Ketorolac and its 7-Benzoyl Isomer, with d5-labeling.
Application in Quantitative Bioanalysis
The primary and most critical application of rac Ketorolac 7-Benzoyl Isomer-d5 is as an internal standard (IS) for quantitative analysis. The co-extraction of the analyte and its stable-isotope labeled IS minimizes variability from sample preparation and potential matrix effects during LC-MS analysis.
The Internal Standard Workflow
The use of a deuterated internal standard is a self-validating system that ensures accuracy and precision in quantification. The process follows a rigorous, logical sequence.
Protocol: Sample Preparation and Analysis using an Internal Standard
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Spiking: A known, fixed concentration of the internal standard (rac Ketorolac 7-Benzoyl Isomer-d5) is added to all samples (calibrators, quality controls, and unknown study samples) at the beginning of the sample preparation process.
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Causality: This ensures that any loss of analyte during the subsequent steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is mirrored by a proportional loss of the internal standard.
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Extraction: The analyte (unlabeled Ketorolac or its isomer) and the internal standard are extracted from the biological matrix (e.g., plasma, urine).
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LC Separation: The sample extract is injected into an LC system. The analyte and the IS, being chemically almost identical, will have very similar chromatographic retention times.
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MS Detection: The mass spectrometer detects both the analyte and the internal standard based on their distinct mass-to-charge ratios (m/z).
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Ketorolac Isomer (unlabeled): m/z will correspond to its molecular weight.
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Ketorolac 7-Benzoyl Isomer-d5 (IS): m/z will be shifted higher by 5 Daltons due to the deuterium atoms.
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Quantification: The concentration of the analyte in the unknown sample is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve.
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Trustworthiness: This ratioing method corrects for variations in extraction efficiency and instrument response, providing a highly reliable and reproducible result.
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Workflow Visualization
The following diagram illustrates the standard workflow for using a deuterated internal standard in a bioanalytical setting.
Caption: Bioanalytical workflow using a deuterated internal standard for quantification.
Synthesis and Characterization Insights
While specific synthesis routes are proprietary, the generation of a compound like rac Ketorolac 7-Benzoyl Isomer-d5 involves multi-step organic synthesis. The deuterium atoms are typically introduced by using deuterated reagents at a suitable stage, for example, during a Friedel-Crafts acylation with d5-benzoyl chloride or through catalytic exchange reactions.
Authoritative Grounding: The structural identity, isotopic enrichment, and chemical purity of such standards must be rigorously confirmed. Standard analytical techniques for this characterization include:
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Mass Spectrometry (MS): To confirm the correct molecular weight and mass shift corresponding to the five deuterium atoms.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions on the benzoyl ring, while ²H (Deuterium) NMR confirms their presence. ¹³C NMR helps verify the overall carbon skeleton.
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High-Performance Liquid Chromatography (HPLC): To determine chemical purity by separating the main compound from any related impurities.
Conclusion
rac Ketorolac 7-Benzoyl Isomer-d5 is a highly specific analytical tool whose value is defined by its precise molecular weight of 260.30 g/mol and its structural identity.[2][3] As a stable isotope-labeled internal standard, it is indispensable for the accurate quantification of its corresponding unlabeled isomer in complex matrices. Its design—incorporating both positional isomerism and isotopic labeling—underscores the sophistication required in modern drug metabolism and pharmacokinetic studies, enabling researchers to achieve the highest levels of accuracy and regulatory compliance.
References
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Pharmaffiliates. Ketorolac-impurities. [Link]
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Pharmaffiliates. rac Ketorolac 7-Benzoyl Isomer-d5. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 181818, (+)-Ketorolac. [Link]
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Cambridge Bioscience. Ketorolac-d5 - Cayman Chemical. [Link]
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mzCloud. Ketorolac. [Link]
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Toronto Research Chemicals. rac Ketorolac 6-Benzoyl Isomer, TRC 1 mg. [Link]
- Google Patents.
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BMC Chemistry. Optimization of structures, biochemical properties of ketorolac and its degradation products based on computational studies. [Link]
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